Cas no 2851-09-4 (2-(piperidin-1-yl)-1,3-benzoxazole)

2-(Piperidin-1-yl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a piperidinyl group at the 2-position. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a scaffold for bioactive molecule development. The piperidine moiety enhances solubility and bioavailability, while the benzoxazole ring contributes to stability and binding affinity in target interactions. Its synthetic utility is underscored by its role as an intermediate in the preparation of compounds with potential CNS activity, antimicrobial properties, or kinase inhibition. The compound's balanced lipophilicity and electron-rich framework make it valuable for structure-activity relationship (SAR) studies in medicinal chemistry.
2-(piperidin-1-yl)-1,3-benzoxazole structure
2851-09-4 structure
Product Name:2-(piperidin-1-yl)-1,3-benzoxazole
CAS No:2851-09-4
MF:C12H14N2O
MW:202.252362728119
CID:915117
PubChem ID:76106
Update Time:2025-06-29

2-(piperidin-1-yl)-1,3-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 2-piperidinobenzoxazole
    • Benzoxazole, 2-(1-piperidinyl)-; Benzoxazole, 2-piperidino-; 2-Piperidinobenzoxazole; 2-(piperidin-1-yl)-1,3-benzoxazole
    • 2-(piperidin-1-yl)-1,3-benzoxazole
    • 2851-09-4
    • AKOS000671223
    • Benzoxazole, 2-(1-piperidinyl)-
    • RG64ANK4BD
    • CHEMBL102655
    • WAY-311955
    • EINECS 220-660-5
    • 2-Piperidino-1,3-benzoxazole
    • F6610-7380
    • NS00049344
    • 2-(1-Piperidinyl)benzoxazole
    • SCHEMBL1981175
    • EU-0009292
    • HS-5996
    • 2-(piperidin-1-yl)benzo[d]oxazole
    • Benzoxazole, 2-piperidino-
    • 2-piperidin-1-yl-1,3-benzoxazole
    • DTXSID2062668
    • Inchi: 1S/C12H14N2O/c1-4-8-14(9-5-1)12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,1,4-5,8-9H2
    • InChI Key: ZSBQPJZYLMTSLO-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2N=C1N1CCCCC1

Computed Properties

  • Exact Mass: 202.11072
  • Monoisotopic Mass: 202.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.27

2-(piperidin-1-yl)-1,3-benzoxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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